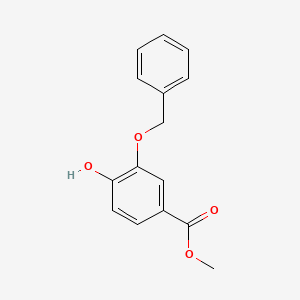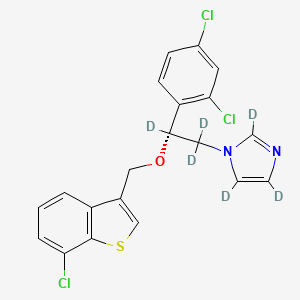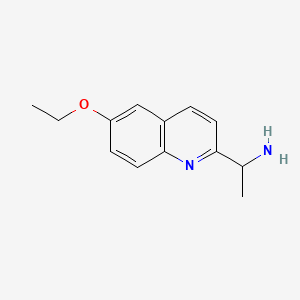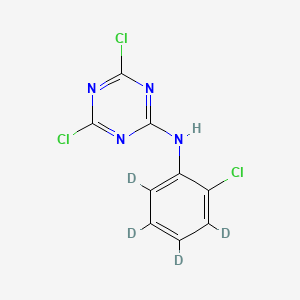
2-Hydroxy Probenecid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Probenecid-d6 is a deuterated version of the pharmaceutical drug Probenecid. It is commonly used in the treatment of gout and hyperuricemia by increasing the excretion of uric acid from the body. The compound works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its elimination through urine . The deuterated form is used in pharmaceutical research and development, specifically in the area of pharmacokinetics and pharmacodynamics .
Preparation Methods
The preparation of 2-Hydroxy Probenecid-d6 involves synthetic routes that include the incorporation of deuterium atoms into the molecular structure. One common method is the use of deuterated reagents in the synthesis process. For example, the synthesis may involve the reaction of deuterated propylamine with 4-sulfamoylbenzoic acid under controlled conditions to yield the deuterated compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Hydroxy Probenecid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy Probenecid-d6 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and drug interactions.
Biology: Employed in biological studies to understand the effects of deuterium substitution on biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the metabolism and elimination of drugs.
Industry: Applied in the development of new pharmaceuticals and in the study of drug stability and efficacy.
Mechanism of Action
The mechanism of action of 2-Hydroxy Probenecid-d6 involves the inhibition of the reabsorption of uric acid in the kidneys. This is achieved by blocking the organic anion transporters (OAT) in the renal tubules, leading to increased excretion of uric acid in the urine and a decrease in serum urate levels . The compound may also reduce plasma binding of urate and inhibit renal secretion of uric acid at subtherapeutic concentrations .
Comparison with Similar Compounds
2-Hydroxy Probenecid-d6 is unique due to its deuterated nature, which provides several advantages over non-deuterated compounds:
Longer half-life: Deuterated compounds often have longer half-lives compared to their non-deuterated counterparts.
Improved bioavailability: The presence of deuterium can enhance the bioavailability of the compound.
Reduced toxicity: Deuterated compounds may exhibit reduced toxicity.
Similar compounds include:
Probenecid: The non-deuterated version used in the treatment of gout and hyperuricemia.
Deuterated drugs: Other deuterated pharmaceuticals used in research and development for their enhanced properties.
Properties
CAS No. |
1330180-97-6 |
|---|---|
Molecular Formula |
C13H19NO5S |
Molecular Weight |
307.394 |
IUPAC Name |
4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D |
InChI Key |
LSENJUHYDIWQAU-CRLDSOMESA-N |
SMILES |
CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Synonyms |
p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic Acid-d6; dl-4-[N-(2-Hydroxypropyl)-N-propylsulfamoyl]benzoic Acid-d6; 4-[[(2-Hydroxypropyl)propylamino]sulfonyl]benzoic Acid-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











